7-Methyl-guanosine-5'-triphosphate

eIF4E binding cap recognition translation initiation

m7GTP is the essential unmodified reference standard for eIF4E cap-binding studies and translation inhibition assays. Unmethylated GTP fails to engage eIF4E, while alternative cap analogs exhibit up to 146-fold variation in inhibitory potency, making m7GTP the indispensable baseline for reproducible SAR. • Well-characterized eIF4E binding: Kas ≈ 1.1×10⁸ M⁻¹; calibrates fluorescence titration, ITC, and SPR instrumentation. • Baseline inhibitor: enables direct fold-potency quantification of novel cap analogs (e.g., m7GTPαS shows ~8-fold greater inhibition). • Affinity ligand: covalent coupling to agarose enables selective eIF4E purification from cellular lysates.

Molecular Formula C11H19N5O14P3+
Molecular Weight 538.22 g/mol
Cat. No. B8592097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-guanosine-5'-triphosphate
Molecular FormulaC11H19N5O14P3+
Molecular Weight538.22 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C11H18N5O14P3/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(28-10)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H6-,12,13,14,19,20,21,22,23,24,25,26)/p+1/t4-,6-,7-,10-/m1/s1
InChIKeyDKVRNHPCAOHRSI-KQYNXXCUSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-guanosine-5'-triphosphate (m7GTP) for Cap-Dependent Translation Research: Procurement Selection Guide


7-Methyl-guanosine-5′-triphosphate (m7GTP, CAS 26554-26-7) is a guanosine 5′-phosphate that serves as the minimal structural analog of the eukaryotic mRNA 5′ cap [1]. The compound contains the 7-methylguanosine moiety linked to a triphosphate chain, representing the core recognition element for cap-binding proteins including eukaryotic initiation factor 4E (eIF4E) [2]. m7GTP is widely utilized as a reference standard, a competitive inhibitor of cap-dependent translation, and a ligand for affinity purification of cap-binding proteins [3].

Why m7GTP Cannot Be Replaced by Generic GTP or Alternative Cap Analogs Without Experimental Validation


Generic substitution of m7GTP with unmodified GTP or alternative cap analogs introduces critical functional discrepancies. Unmethylated GTP fails to engage the eIF4E cap-binding pocket, which is structurally optimized for N7-methylated guanosine recognition [1]. Among cap analogs, even structurally related compounds exhibit order-of-magnitude variations in eIF4E binding affinity (61-fold range across 13 analogs) and translation inhibition potency (146-fold range) [2]. Dinucleotide cap analogs such as m7GpppG demonstrate distinct kinetic binding parameters relative to m7GTP, with significantly different Arrhenius activation energies for eIF4E binding [3]. The presence or absence of additional methylations, phosphate length variations, and ribose modifications each produce quantifiable shifts in translational efficiency and protein binding that render simple one-to-one substitution untenable for reproducible experimental outcomes [2].

m7GTP Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Key Comparators


eIF4E Binding Affinity: m7GTP Demonstrates Highest Association Constant Among 20 Cap Analogs

In a comprehensive biophysical study of 20 structurally diverse cap analogs, m7GTP exhibited the highest equilibrium association constant (Kas) for recombinant eIF4E, reaching approximately 1.1 × 10⁸ M⁻¹ [1]. The affinity values spanned six orders of magnitude across the tested analogs, with m7GTP positioned at the upper extreme of this distribution [1]. Temperature-dependent analysis revealed that m7GTP-eIF4E binding is enthalpy-driven and entropy-opposed, providing a defined thermodynamic signature for binding validation [1].

eIF4E binding cap recognition translation initiation biophysical characterization

Translation Inhibition Potency: m7GTP Serves as Benchmark Control with Defined Inhibitory Activity

In a direct head-to-head comparison, the phosphorothioate analog m7GTPαS (D1) inhibited cap-dependent translation in rabbit reticulocyte lysate ∼8-fold more efficiently than m7GTP and ∼15-fold more efficiently than m7GpppG [1]. m7GTP serves as the unmodified reference compound in multiple inhibition studies, including as a standard control alongside m7GpppG for evaluating novel triazole-containing monophosphate cap analogs [2]. Earlier work established that m7GTP acts as a partial cap analog with defined inhibitory potency, though 25-50 fold less potent than diguanosine tetraphosphate structures [3].

translation inhibition cap-dependent translation inhibitor screening rabbit reticulocyte lysate

Affinity Purification Selectivity: m7GTP Resin Enables Specific Isolation of Functional Cap-Binding Proteins

Agarose-linked m7GTP affinity resin specifically captures cap-binding proteins from cellular lysates, including eukaryotic initiation factors involved in translation regulation [1]. This selectivity derives from the high-affinity interaction between m7GTP and eIF4E (Kas ≈ 1.1 × 10⁸ M⁻¹), which is not recapitulated by unmethylated GTP [2]. The m7GTP resin has been validated for isolating both phosphorylated and non-phosphorylated eIF4E isoforms, with phosphorylated eIF4E demonstrating 3- to 4-fold greater affinity for m7GTP than the non-phosphorylated form [3].

affinity chromatography cap-binding proteins eIF4E purification translation factor isolation

Structural Minimalism: m7GTP as the Defined Baseline Cap Structure for Analog Benchmarking

m7GTP represents the minimal structural unit of the eukaryotic mRNA cap that retains eIF4E recognition, comprising the 7-methylguanosine moiety and triphosphate chain without the additional nucleotide found in dinucleotide analogs [1]. This minimal structure enables m7GTP to serve as a defined reference point for quantifying the functional contributions of additional cap features. For example, dinucleotide cap analogs incorporating m7GpppG or m7GpppA structures provide 2.5- to 3.1-fold higher translational efficiency than m7GTP alone when incorporated into mRNA [2]. Trimethylated dinucleotide caps (m₂⁷,³′OG[5′]ppp[5′]m⁷G) yield ∼2.6-fold higher translational activity than the standard m⁷G[5′]ppp[5′]G cap [3].

cap analog design structure-activity relationship minimal cap structure translation efficiency

Enzymatic Substrate Validation: m7GTP as Defined Donor for Capping Enzyme Assays

m7GTP and its fluorescent derivative Ant-m7GTP serve as validated substrates for Vaccinia capping enzyme, enabling efficient in vitro capping of RNA transcripts with 60-100% capping efficiency [1]. The Ant-m7GTP derivative is specifically incorporated into the cap site to yield Ant-m7GpppG-capped mRNA, and the resulting capped RNA is readily translated [1]. Furthermore, Ant-m7GTP is a substrate for the DCP2 decapping enzyme from Arabidopsis, enabling bidirectional monitoring of both capping and decapping reactions [1]. In contrast, unmodified GTP requires separate post-transcriptional enzymatic methylation steps to achieve functional cap structure .

capping enzyme RNA capping Vaccinia capping enzyme enzymatic assays

Phosphate-Modified Derivative Design: m7GTP as the Synthetic Scaffold for Stability-Enhanced Inhibitors

m7GTP serves as the synthetic scaffold from which enzymatically stable cap analogs are derived. Kowalska et al. synthesized m7GTPαS diastereomers that retain high eIF4E affinity while conferring complete resistance to Decapping Scavenger pyrophosphatase (DcpS) hydrolysis [1]. In a broader study of 17 phosphate-modified analogs (6 m7GTP derivatives and 11 tetraphosphate dinucleotides), modifications including boranophosphate and phosphorothioate moieties increased binding to cap-interacting proteins and provided higher resistance to enzymatic degradation relative to unmodified m7GTP [2]. The unmodified m7GTP serves as the essential reference for quantifying the stability gains and potency enhancements achieved through phosphate chain engineering [1].

phosphorothioate boranophosphate DcpS resistance translation inhibitor

m7GTP Procurement-Driven Application Scenarios: Where Quantitative Differentiation Drives Selection


Cap-Dependent Translation Inhibitor Screening and SAR Studies

m7GTP serves as the essential unmodified reference compound for quantifying the relative inhibitory potency of novel cap analogs in rabbit reticulocyte lysate or wheat germ translation systems. The compound's well-characterized baseline activity enables direct calculation of fold-potency improvements (e.g., m7GTPαS (D1) shows ∼8-fold greater inhibition) [1]. m7GTP is also employed as a standard control (▪) alongside m7GpppG (▴) in inhibition curve generation for novel cap analog candidates [2]. For SAR programs, m7GTP provides the minimal-structure baseline against which the functional contributions of additional methylations, phosphate modifications, or nucleotide extensions are measured [3].

Affinity Purification of Functional Cap-Binding Protein Complexes

m7GTP covalently coupled to agarose resin enables selective affinity chromatography isolation of eIF4E and associated translation initiation factors from cellular lysates. This application leverages the compound's high eIF4E binding affinity (Kas ≈ 1.1 × 10⁸ M⁻¹) to specifically capture functional cap-binding complexes [4]. The method has been validated for isolating both phosphorylated and non-phosphorylated eIF4E isoforms, with phosphorylated eIF4E showing 3- to 4-fold enhanced m7GTP affinity, and is suitable for investigating cap-binding factor regulation under physiological oxygen conditions [5].

Fluorescent Capping and Decapping Enzymatic Assay Development

Anthraniloyl-m7GTP (Ant-m7GTP), derived from m7GTP, enables fluorescence-based monitoring of capping and decapping reactions. Ant-m7GTP is specifically incorporated by Vaccinia capping enzyme to yield fluorescently capped mRNA with 60-100% capping efficiency, and serves as a substrate for DCP2 decapping enzyme from Arabidopsis [6]. This dual-substrate property supports development of high-throughput screens for capping enzyme inhibitors and decapping modulators, with m7GTP as the essential parent compound for fluorescent derivative synthesis [6].

Biophysical Characterization of eIF4E-Ligand Interactions

m7GTP provides the reference ligand for thermodynamic and kinetic characterization of eIF4E binding interactions. The compound's high-affinity binding (Kas ≈ 1.1 × 10⁸ M⁻¹) and defined thermodynamic signature (enthalpy-driven, entropy-opposed) enable calibration of fluorescence titration, ITC, and surface plasmon resonance instrumentation for cap-binding studies [4]. Temperature-dependent binding analysis reveals m7GTP-eIF4E interaction parameters that serve as benchmarks for evaluating novel cap-binding protein inhibitors [4].

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